molecular formula C20H19FN2O4S B2655548 (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251612-53-9

(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2655548
CAS No.: 1251612-53-9
M. Wt: 402.44
InChI Key: ZSPCEVDQVFGGAG-UHFFFAOYSA-N
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Description

(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiadiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the fluoro-methylphenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzothiadiazine core.

    Attachment of the morpholino group: This step involves the reaction of the intermediate compound with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating various biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.

Mechanism of Action

The mechanism of action of (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone stands out due to its unique combination of functional groups The presence of the fluoro-methylphenyl group, benzothiadiazine core, and morpholino group imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-14-12-15(6-7-16(14)21)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-5-3-2-4-17(18)23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPCEVDQVFGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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